octahydro-1H-quinolizin-3-ol
Description
Octahydro-1H-quinolizin-3-ol is a bicyclic amine derivative characterized by a fused six- and five-membered ring system (quinolizidine core) with a hydroxyl group at the 3-position. The compound’s stereochemistry and hydrogen saturation (octahydro) contribute to its conformational rigidity, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-ol |
InChI |
InChI=1S/C9H17NO/c11-9-5-4-8-3-1-2-6-10(8)7-9/h8-9,11H,1-7H2 |
InChI Key |
OATOEMHDYHGUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(CCC2C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-quinolizin-3-ol typically involves the reduction of quinolizidine derivatives. One common method is the hydrogenation of quinolizidine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient and controlled hydrogenation, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: octahydro-1H-quinolizin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine N-oxide derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).
Major Products Formed:
Oxidation: Quinolizidine N-oxide derivatives.
Reduction: More saturated quinolizidine derivatives.
Substitution: Halogenated or alkylated quinolizidine derivatives.
Scientific Research Applications
Chemistry: octahydro-1H-quinolizin-3-ol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored as potential treatments for neurological disorders and as analgesic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of octahydro-1H-quinolizin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares octahydro-1H-quinolizin-3-ol with structurally related quinolizidine derivatives, focusing on functional groups, stereochemistry, and inferred properties.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituent(s) | Functional Group | Key Properties (Inferred) |
|---|---|---|---|---|
| This compound | 1H-quinolizidine | 3-OH | Hydroxyl | High polarity, H-bond donor/acceptor |
| Ethyl octahydro-2H-quinolizine-3-carboxylate | 2H-quinolizidine | 3-COOEt | Ester | Moderate lipophilicity, synthetic intermediate |
| ((1S,9αR)-Octahydro-1H-quinolizin-1-yl)-methanamine | 1H-quinolizidine | 1-CH2NH2 | Primary amine | Basic, potential CNS activity |
Key Differences
Ring Hydrogen Position (1H vs. 2H): The "1H" designation in this compound indicates hydrogen placement on the six-membered ring, influencing ring puckering and stereoelectronic effects. In contrast, ethyl octahydro-2H-quinolizine-3-carboxylate (2H system) may exhibit distinct conformational flexibility due to hydrogen positioning on the five-membered ring .
Ethyl ester analogs (e.g., Ethyl octahydro-2H-quinolizine-3-carboxylate) are more lipophilic, favoring applications in organic synthesis or prodrug strategies .
Biological Relevance: Methanamine derivatives like ((1S,9αR)-Octahydro-1H-quinolizine-1-yl)-methanamine are associated with bioactivity in neurological targets due to their amine functionality . The hydroxyl group in this compound may confer distinct receptor-binding profiles, though empirical data is lacking.
Research Findings and Limitations
- Synthetic Accessibility: Ethyl octahydro-2H-quinolizine-3-carboxylate is commercially available (CAS: 76211-05-7) and serves as a precursor for further functionalization . This compound’s synthesis likely requires stereoselective hydroxylation, which remains unexplored in the provided evidence.
- Thermodynamic Data: No melting points, boiling points, or solubility values are reported for this compound. By analogy, hydroxylated quinolizidines typically exhibit higher melting points than esterified counterparts due to H-bonding networks.
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